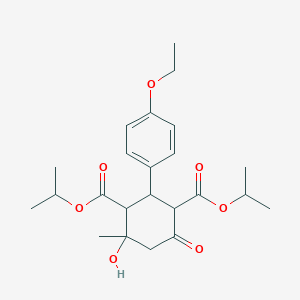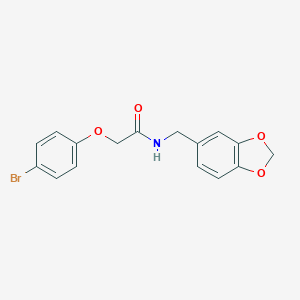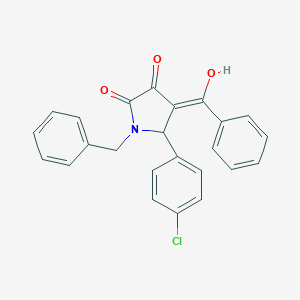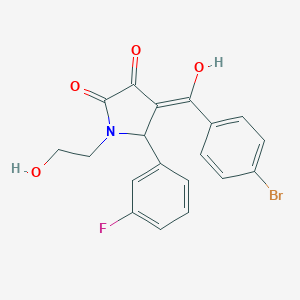![molecular formula C16H14Cl2N4O B248890 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248890.png)
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine, also known as DCTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine exerts its therapeutic effects by modulating specific enzymes and signaling pathways in the body. In cancer research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases and phosphoinositide 3-kinases, which are involved in cell cycle regulation and cell survival. In inflammation research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In neurological disorder research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been shown to modulate the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells such as macrophages and T cells. In neurological disorder research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and specific targeting of enzymes and signaling pathways. However, limitations include its potential toxicity and the need for further studies to determine its optimal dosage and safety profile.
将来の方向性
There are several future directions for 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine research, including its potential use in combination therapy with other drugs, its optimization for specific disease targets, and its development as a diagnostic tool for cancer and neurological disorders. Additionally, further studies are needed to determine its optimal dosage and safety profile in humans.
Conclusion:
In conclusion, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine is a promising chemical compound with potential therapeutic applications in various diseases. Its specific targeting of enzymes and signaling pathways makes it an attractive candidate for further research and development. However, further studies are needed to determine its optimal dosage and safety profile in humans.
合成法
The synthesis of 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine involves the reaction of 2-chloro-5-nitropyridine with 2,4-dichlorophenylpropanol and sodium azide, followed by reduction with palladium on carbon. The resulting product is purified using column chromatography to obtain 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine in high yield and purity.
科学的研究の応用
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. Inflammation research has also shown that 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine |
|---|---|
分子式 |
C16H14Cl2N4O |
分子量 |
349.2 g/mol |
IUPAC名 |
2-[5-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H14Cl2N4O/c17-11-6-7-14(12(18)10-11)23-9-3-5-15-20-16(22-21-15)13-4-1-2-8-19-13/h1-2,4,6-8,10H,3,5,9H2,(H,20,21,22) |
InChIキー |
DGSWTONOUHAADR-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)









![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)